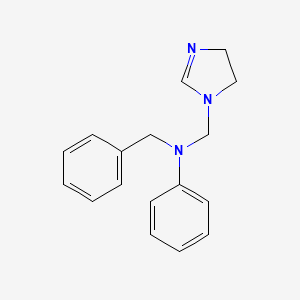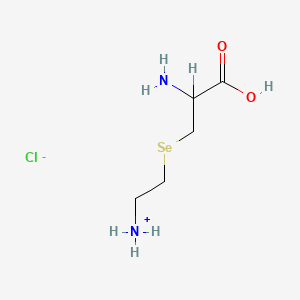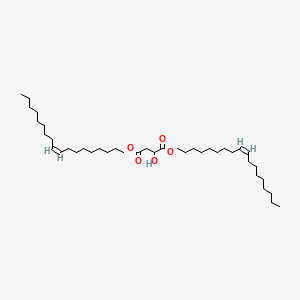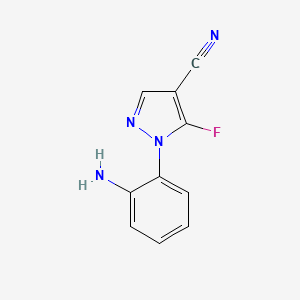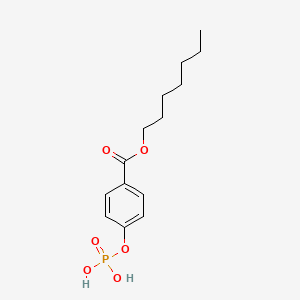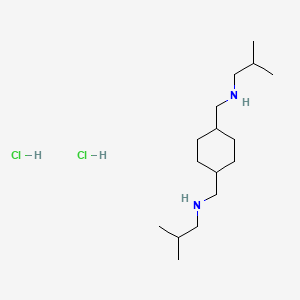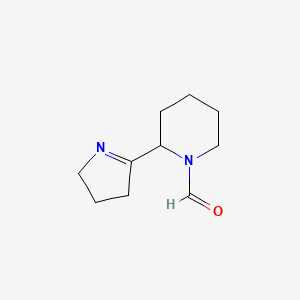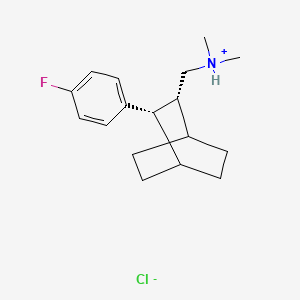
Benzene, 1,1'-(2,2-dichloroethylidene)bis(4-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is an organic compound with the molecular formula C14H12Cl2Br2. This compound is characterized by the presence of two benzene rings connected by a 2,2-dichloroethylidene bridge, with each benzene ring substituted by a bromine atom at the para position. It is a derivative of benzene and is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) typically involves the reaction of 4-bromobenzene with 2,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the 2,2-dichloroethylidene bridge between the benzene rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound.
化学反应分析
Types of Reactions
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichloroethylidene bridge to an ethylidene bridge.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylidene-bridged derivatives.
Substitution: Various substituted benzene derivatives, depending on the reagents used.
科学研究应用
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
作用机制
The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The dichloroethylidene bridge and bromine substituents play a crucial role in determining the compound’s reactivity and specificity towards different molecular targets.
相似化合物的比较
Similar Compounds
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-)
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-chloro-)
Uniqueness
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine substituents enhance the compound’s reactivity in electrophilic aromatic substitution reactions and influence its interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
5216-53-5 |
|---|---|
分子式 |
C14H10Br2Cl2 |
分子量 |
408.9 g/mol |
IUPAC 名称 |
1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethyl]benzene |
InChI |
InChI=1S/C14H10Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChI 键 |
MSDAPZFVDNVKJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)C(Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


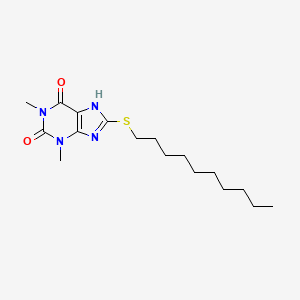


![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
